molecular formula C7Cl6O B156929 Pentachlorobenzoyl chloride CAS No. 1825-23-6

Pentachlorobenzoyl chloride

Cat. No. B156929
CAS RN: 1825-23-6
M. Wt: 312.8 g/mol
InChI Key: AAUSLOKBERXEER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated compounds can often involve direct reactions with chlorinating agents or through halogen exchange reactions. For example, the synthesis of pentabenzyltantalum is achieved through the direct reaction between tantalum pentachloride and benzylmagnesium chloride . Similarly, osmium pentachloride is prepared by the reaction of osmium hexafluoride with excess boron trichloride . These methods suggest that the synthesis of pentachlorobenzoyl chloride could potentially be performed through similar direct chlorination techniques or halogen exchange reactions.

Molecular Structure Analysis

The molecular structure of chlorinated compounds can vary, but they often exhibit interesting geometries. For instance, the X-ray structure of pentabenzyltantalum reveals a square-pyramidal geometry . Although this does not directly relate to pentachlorobenzoyl chloride, it indicates that chlorinated compounds can have complex and well-defined structures, which could be true for pentachlorobenzoyl chloride as well.

Chemical Reactions Analysis

Chlorinated compounds participate in a variety of chemical reactions. The substitution reactions of pentachlorobenzenesulfenyl chloride with saturated alkanes proceed by a free radical chain mechanism . This suggests that pentachlorobenzoyl chloride might also undergo similar radical substitution reactions, given the presence of multiple chlorine atoms that could potentially be reactive.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds are influenced by their molecular structure and the presence of chlorine atoms. For example, pentabromobenzyl chloride, which is similar to pentachlorobenzoyl chloride but with bromine atoms, is reported to have high thermal stability . This could imply that pentachlorobenzoyl chloride may also exhibit high thermal stability due to the presence of multiple chlorine atoms, which are known to confer stability to organic molecules.

Scientific Research Applications

Photodegradation and Environmental Impact

Pentachlorobenzoyl chloride (PCBzCl) and its derivatives, like pentachlorophenol (PCP), have been studied for their photodegradation pathways. Research shows that PCP, when exposed to UV irradiation, is broken down into simpler chlorinated phenols and ultimately into chloride ions. This indicates its potential environmental impact and the feasibility of photodegradation as a treatment method (Suegara et al., 2005).

Chemical Properties and Reactions

Studies on the preparation and infrared spectra of metal pentachlorobenzoates, which include PCBzCl, provide insights into the chemical properties and reactions of these compounds. These studies have contributed to a deeper understanding of the molecular structure and bonding characteristics of chlorinated organic compounds (Deacon & Felder, 1967).

Applications in Organometallic Chemistry

PCBzCl has been used as an arylating reagent in the synthesis of various metal complexes, demonstrating its utility in organometallic chemistry. The pentachlorophenyl-transition metal complexes prepared using PCBzCl have been characterized by visible-UV and IR spectroscopy, highlighting its applicability in this field (Royo & Serrano, 1978).

Degradation for Environmental Remediation

Research has also focused on the degradation of PCP using methods like microwave energy in combination with zero-valence iron. This approach has shown high efficiency in removing PCP, producing environmentally benign end products like water and carbon dioxide, and demonstrating a cost-effective and eco-friendly method for industrial solvent degradation (Jou, 2008).

Environmental and Health Assessments

Investigations into the environmental and health impacts of pentachlorophenol and its related compounds, such as PCBzCl, are crucial. Studies have analyzed commercial pentachlorophenol for its antimicrobial efficacy and the presence of "inactive" components, including chlorinated dibenzodioxins, to assess potential health risks (Johnson et al., 1973).

Safety And Hazards

Pentachlorobenzoyl chloride is classified as a skin irritant (Category 2) and may cause respiratory irritation (Category 3). It may also cause long-lasting harmful effects to aquatic life (Chronic Category 4) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2,3,4,5,6-pentachlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl6O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUSLOKBERXEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365276
Record name Pentachlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentachlorobenzoyl chloride

CAS RN

1825-23-6
Record name Pentachlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTACHLOROBENZOYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JA Dunn, JP Pezacki, MJ McGlinchey… - The Journal of Organic …, 1999 - ACS Publications
… reaction of 2 with pentachlorobenzoyl chloride, analogous to the … pentachlorobenzoyl chloride and ca. 2% of hexachlorobenzene. Therefore, reaction of pentachlorobenzoyl chloride …
Number of citations: 17 pubs.acs.org
KV Scherer Jr - Journal of the American Chemical Society, 1968 - ACS Publications
… The reactivity of II as an acylating agent may be further contrasted with its aromatic isomer pentachlorobenzoyl chloride, which reacts with methanol only slowly at reflux.11 …
Number of citations: 17 pubs.acs.org
WE Paul, B Benacerraf - The Journal of Immunology, 1965 - journals.aai.org
… Although a large excess of pentachlorobenzoyl chloride was used, the pentaCIB-BSA prepared had only 19 moles/mole of BSA (pentaCIB19BSA). In addition, pentaCIBBGG, pentaCIB …
Number of citations: 10 journals.aai.org
R West, K Kusuda, VNM Rao - Journal of the American Chemical …, 1971 - ACS Publications
… with fragmentation to a mixture of pentachlorobenzoyl chloride and hexachlorobenzene. … The pentane solution on evaporation furnished 0.76 g of crude pentachlorobenzoyl chloride (17)…
Number of citations: 9 pubs.acs.org
O Zemb, M Lee, ML Gutierrez-Zamora, J Hamelin… - water research, 2012 - Elsevier
… The residue was resuspended in 2 mL water, basidified with potassium hydroxide (100 μL, 1 M) and treated with a 10% solution of pentachlorobenzoyl chloride in hexane (100 μL). …
Number of citations: 32 www.sciencedirect.com
GM Edelman, B Benacerraf, Z Ovary - The Journal of Experimental …, 1963 - rupress.org
… albumin were prepared with dinitrofluorobenzene, picryl chloride, arsanilic acid, p-toluenesulfonyl chloride, benzoyl chloride, p-chlorobenzoyl chloride, and pentachlorobenzoyl chloride…
Number of citations: 66 rupress.org
D Biedenkapp, A Weiss - The Journal of Chemical Physics, 1968 - pubs.aip.org
The 35 Cl NQR frequencies (at 77K) of a number of chlorobenzene derivatives have been measured. The frequencies (including additional data from the literature) have been …
Number of citations: 99 pubs.aip.org
JA Dunn - 1998 - macsphere.mcmaster.ca
The electronic requirements of the short-lived 4n π anti-aromatic fluorenyl indenyl and cyclopentadienyl cations have been studied by investigating the dynamic processes exhibited by …
Number of citations: 2 macsphere.mcmaster.ca
WE Paul, GW Siskind - Immunology, 1970 - ncbi.nlm.nih.gov
Comparative specificity data have been presented for the interaction of anti-hapten antibody with a series of structurally related haptens and for the stimulation by hapten-guinea pig …
Number of citations: 26 www.ncbi.nlm.nih.gov
B Benacerraf, Z Ovary, KJ Bloch… - The Journal of …, 1963 - rupress.org
… Pentachiorobenzoyl-guinea pig albumin was prepared with pentachlorobenzoyl chloride (DX-261) obtained from EI DuPont De Nemours & Co., Inc. Wilmington. …
Number of citations: 386 rupress.org

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